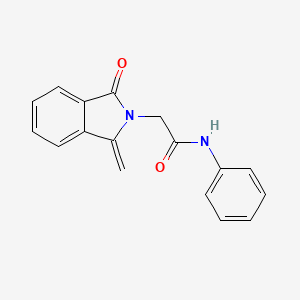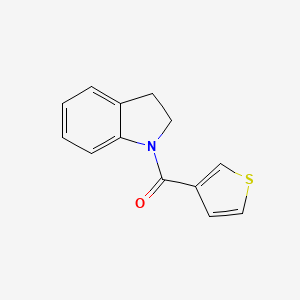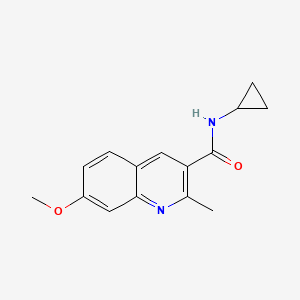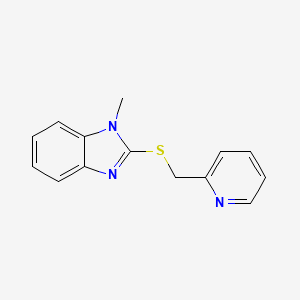
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is not well understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by affecting various cellular processes, such as cell cycle progression and DNA replication.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and affecting cellular processes. It has also been found to have potential antiviral activity against the hepatitis C virus. However, further studies are required to determine its exact mode of action and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide in lab experiments is its potential anticancer and antiviral activity. It can be used as a lead compound for the development of novel anticancer and antiviral drugs. However, its limitations include its low solubility in water, which may affect its bioavailability and potential side effects.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide. These include:
1. Determining its exact mode of action and potential side effects.
2. Developing more efficient synthesis methods to improve its yield and purity.
3. Studying its potential applications in other fields, such as agriculture and environmental science.
4. Developing novel drug formulations to improve its bioavailability and efficacy.
5. Conducting clinical trials to determine its potential as a therapeutic agent for cancer and viral infections.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research, particularly in medicinal chemistry. It exhibits significant anticancer and antiviral activity and has several advantages and limitations for lab experiments. Further research is required to determine its exact mode of action, potential side effects, and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide involves the reaction of 3-methyl-4H-isochromen-1-one with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions for a specific period, and the product is obtained after purification.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, it has also been found to have potential antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-19(9-13-4-2-3-5-14(13)17(21)25-19)18(22)20-10-12-6-7-15-16(8-12)24-11-23-15/h2-8H,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWJQVGGXDRGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)

![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)


![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)


![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)
